1-(4,5-二甲氧基-2-硝基苯基)丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one is a chemical that has been studied in various contexts due to its interesting properties and potential applications. While the provided papers do not directly discuss this exact compound, they do provide insights into closely related compounds which can help infer some of the characteristics and behaviors of 1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one.

Synthesis Analysis

The synthesis of related compounds, such as the one described in the second paper, involves a multi-component reaction known as the Hantzsch synthesis. This method is typically used to create dihydropyridine derivatives and involves the reaction of an aldehyde with a β-keto ester and ammonia or an ammonium salt. The synthesis described in the paper resulted in a compound with a 4,5-dimethoxy-2-nitrophenyl group, which is structurally similar to the compound of interest .

Molecular Structure Analysis

The molecular structure of the related compound synthesized in the second paper was determined using X-ray diffraction, which revealed that it crystallizes in the monoclinic P21/c space group. The unit cell dimensions and the presence of a nitrophenyl group suggest that the compound of interest may also exhibit similar crystalline properties. Additionally, spectroscopic methods such as 1H NMR, mass, and IR spectroscopy were employed to further characterize the compound .

Chemical Reactions Analysis

The first paper provides an electrochemical study of a hallucinogen with a nitrophenyl moiety, which is structurally related to 1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one. The study found that the nitro group is reduced to hydroxylamine in a pH-dependent manner. This suggests that the compound of interest may also undergo similar electrochemical reactions, with the nitro group being a key functional group in such processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest can be partially inferred from the related compounds discussed in the papers. The electrochemical behavior indicates that the nitro group plays a significant role in the reduction process, which is both diffusion-controlled and pH-dependent. The crystalline structure and unit cell dimensions provided for the related compound suggest that 1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one may also have specific crystallization patterns and dimensions when subjected to X-ray diffraction analysis .

科学研究应用

-

Scientific Field: Furan Chemistry

- Application : The compound 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol, which is structurally similar to your compound, has been studied .

- Method : The experimental procedure involved the reaction of 4,5-dimethoxy-4-nitrobenzophenone with NaBH4 in ethanol. After 15 minutes, the reaction mixture was acidified with hydrochloric acid to pH 6 .

- Results : The yield of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol was 70% .

-

Scientific Field: Photochemistry

- Application : Photoreactive crosslinkers and caged probes, which could potentially include your compound, are used in photochemistry .

- Method : These probes are designed to be biologically inactive until UV light–mediated photolysis releases a natural product .

- Results : Photolysis of these photoactivatable probes can be accomplished with high spatial and temporal resolution, releasing active probe at the site of interest .

-

Scientific Field: Organic Synthesis

-

Scientific Field: Caging Technology

- Application : 4,5-Dimethoxy-2-nitrobenzyl bromide, another structurally similar compound, is used as a photolabile protecting group in caging technology to develop pro-drugs .

- Method : The 4,5-Dimethoxy-2-nitrobenzyl (DMNB) group of this compound is used to temporarily block the activity of a biologically active molecule. Upon exposure to light, the DMNB group is removed, restoring the activity of the molecule .

- Results : This technique allows for the spatial and temporal control of biological activity, which can be particularly useful in research settings .

-

Scientific Field: Furan Chemistry

- Application : The compound 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol, which is structurally similar to your compound, has been studied .

- Method : The experimental procedure involved the reaction of 4,5-dimethoxy-4-nitrobenzophenone with NaBH4 in ethanol. After 15 minutes, the reaction mixture was acidified with hydrochloric acid to pH 6 .

- Results : The yield of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol was 70% .

-

Scientific Field: Chemical Supply

安全和危害

属性

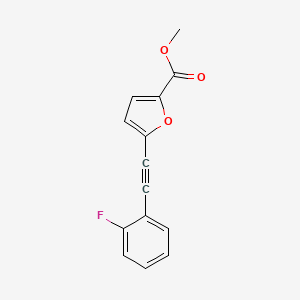

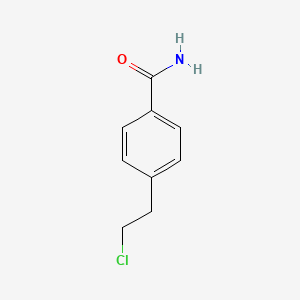

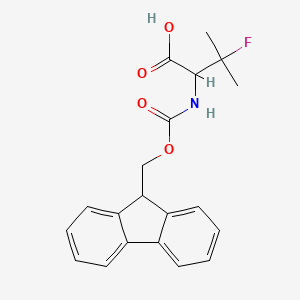

IUPAC Name |

1-(4,5-dimethoxy-2-nitrophenyl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-7(13)4-8-5-10(16-2)11(17-3)6-9(8)12(14)15/h5-6H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUAXCDPZFOSMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)